N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the chlorophenyl group and the imidazole ring. The final step involves the formation of the thioacetamide linkage.
Preparation of Benzo[d][1,3]dioxole Derivative: This step often involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acylating agent.
Formation of Imidazole Ring: The imidazole ring is typically formed through a condensation reaction involving an aldehyde and an amine.
Formation of Thioacetamide Linkage: The final step involves the reaction of the intermediate with thioacetic acid or a thioamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring suggests potential interactions with metal ions or heme-containing proteins, while the chlorophenyl group could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a sulfonamide group instead of the thioacetamide linkage.
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide: This compound also contains the benzo[d][1,3]dioxole moiety but has an acrylamide group and an isobutylphenyl substituent.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the imidazole ring, chlorophenyl group, and thioacetamide linkage distinguishes it from other similar compounds and may result in unique reactivity and biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-12-2-1-3-14(8-12)22-7-6-20-18(22)26-10-17(23)21-13-4-5-15-16(9-13)25-11-24-15/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELRBCXMVKJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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